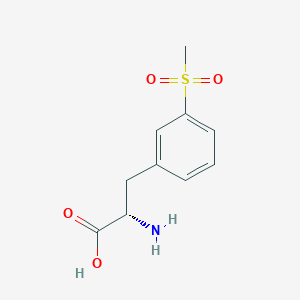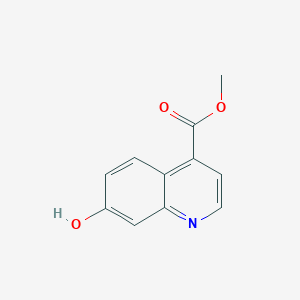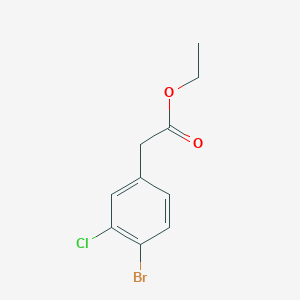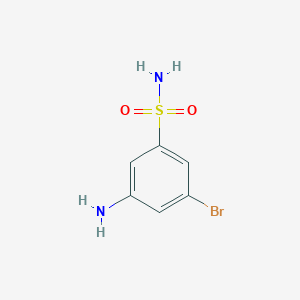
(S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid
Descripción general
Descripción
(S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid is a useful research compound. Its molecular formula is C10H13NO4S and its molecular weight is 243.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analytical Method Development
A study by Davadra et al. (2011) developed a successful method for separating stereo isomers of a compound similar to (S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid. This was achieved using reverse phase high-performance liquid chromatography, demonstrating the compound's importance in chromatographic analysis and stereochemical studies (Davadra et al., 2011).
Synthesis of Derivatives
Tye and Skinner (2002) described the synthesis of derivatives of 3-(phenylsulfonimidoyl)propanoate, a compound structurally related to this compound. This research highlights the compound's potential in synthesizing novel organic molecules with unique properties (Tye & Skinner, 2002).
Asymmetric Biocatalysis
Li et al. (2013) conducted a study on asymmetric biocatalysis using a compound structurally similar to this compound. They utilized Methylobacterium Y1-6 for chiral catalysis, indicating the compound's role in producing enantiopure pharmaceutical intermediates (Li et al., 2013).
Pharmacological Research
In pharmacological research, Abbenante et al. (1997) synthesized derivatives of 3-amino-3-(4-chlorophenyl)propanoic acid, similar to the compound . Their work contributes to understanding the pharmacological properties of such compounds, particularly as GABA receptor antagonists (Abbenante et al., 1997).
Biocatalysis in Drug Metabolism
Zmijewski et al. (2006) applied biocatalysis in drug metabolism, using a related compound, to understand and predict the metabolic fate of pharmaceuticals. This research signifies the compound's relevance in drug development and metabolism studies (Zmijewski et al., 2006).
Anti-inflammatory Research
Ren et al. (2021) isolated new phenolic compounds from Eucommia ulmoides, including derivatives similar to this compound, and evaluated their anti-inflammatory activities. This suggests the compound's utility in developing new anti-inflammatory agents (Ren et al., 2021).
Mecanismo De Acción
Target of Action
It’s structurally similar to ibuprofen, which primarily targets the cyclooxygenase (cox) enzyme system . This enzyme system plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body.
Mode of Action
If we consider its structural similarity to ibuprofen, it may inhibit the cox enzyme system, thereby reducing the production of prostaglandins . This would result in decreased inflammation and pain.
Biochemical Pathways
Based on its potential similarity to ibuprofen, it might affect the arachidonic acid pathway, which leads to the production of prostaglandins . By inhibiting the COX enzyme, the compound could disrupt this pathway, reducing the production of prostaglandins and thereby alleviating inflammation and pain.
Pharmacokinetics
A related compound, ibuprofen sodium, is known to be absorbed faster but to a similar extent as standard ibuprofen formulations . This suggests that the compound might have good bioavailability.
Result of Action
If it acts similarly to ibuprofen, it could reduce inflammation and pain by inhibiting the production of prostaglandins .
Action Environment
A forced degradation study was carried out under specified conditions to investigate the chemical stability of ibuprofen sodium . This suggests that environmental factors such as light, temperature, and pH could potentially influence the stability and efficacy of the compound.
Propiedades
IUPAC Name |
2-amino-3-(3-methylsulfonylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-16(14,15)8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZNLZTVEVNSPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1270093-99-6 | |
| Record name | (2S)-2-amino-3-(3-methylsulfonylphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(4-Fluorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B6591066.png)



![2-Fluoro-3-[3-(trifluoromethyl)phenyl]aniline](/img/structure/B6591091.png)
![4'-[(Trifluoromethyl)thio]-1,1'-biphenyl-2-amine](/img/structure/B6591096.png)


methanone hydrochloride](/img/structure/B6591143.png)
